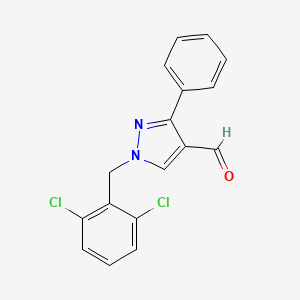

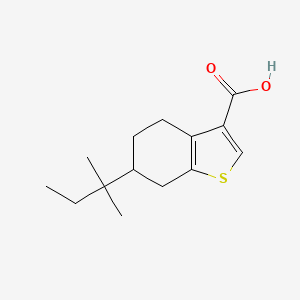

![molecular formula C13H15N3O3 B1326649 (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid CAS No. 1035840-21-1](/img/structure/B1326649.png)

(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

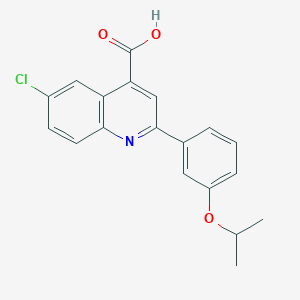

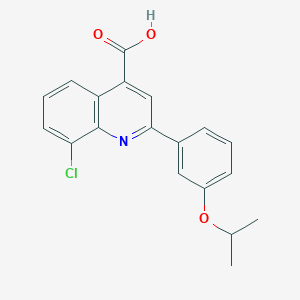

The compound "(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid" appears to be a derivative of oxazolopyridine, which is a heterocyclic compound. The structure suggests that it is a complex molecule with multiple reactive sites, including an oxazolo moiety fused to a pyridine ring and a piperidine ring attached to an acetic acid group. This type of compound could potentially have interesting chemical properties and biological activity due to its structural complexity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides, followed by a Michael addition reaction . This method could potentially be adapted for the synthesis of "(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid" by choosing appropriate starting materials and reaction conditions to construct the oxazolopyridine core and subsequently introducing the piperidine and acetic acid functionalities.

Molecular Structure Analysis

The molecular structure of related oxazolopyridine compounds has been studied using 1H NMR spectroscopy and X-ray crystallography . These techniques provide detailed information about the molecular conformations in solution and in the solid state. For the compound , similar analytical methods would likely reveal insights into its conformational preferences and the spatial arrangement of its functional groups.

Chemical Reactions Analysis

Related oxazolopyridine compounds have been shown to undergo various chemical reactions. For example, mesoionic oxazolone derivatives can be formed and further react with electrophiles to yield acyl and azo-derivatives . Amines can open the oxazolone ring, leading to amides, and reactions with aromatic aldehydes can produce colored arylidene derivatives or coumarins . These reactions indicate that the oxazolo moiety in the compound of interest may be reactive and capable of participating in a range of chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid" are not detailed in the provided papers, we can infer from related compounds that it may exhibit interesting properties. The presence of both acidic (acetic acid) and basic (piperidine) functional groups suggests that the compound could display amphoteric behavior. The stability of the compound in various solvents, its melting point, solubility, and reactivity could be influenced by the oxazolopyridine core and the substituents attached to it.

作用机制

未来方向

The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents . The oxazole moiety has become popular in the last few years considering its increasing relevance in the area of medicinal chemistry .

属性

IUPAC Name |

2-[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c17-11(18)7-9-3-2-6-16(8-9)13-15-12-10(19-13)4-1-5-14-12/h1,4-5,9H,2-3,6-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPQDIQEOABIAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

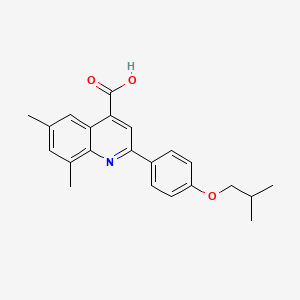

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)